molecular formula C17H16FN5O2 B2969739 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034322-46-6

2-(2-fluorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B2969739
CAS No.: 2034322-46-6
M. Wt: 341.346
InChI Key: SGNXHXVJEJXCNY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and a 2-fluorophenoxy-acetamide side chain. Pyrazole derivatives are widely studied for their pharmacological and agrochemical properties, including insecticidal and antifungal activities . The 2-fluorophenoxy group may improve lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-23-12(8-14(22-23)15-10-19-6-7-20-15)9-21-17(24)11-25-16-5-3-2-4-13(16)18/h2-8,10H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXHXVJEJXCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16FN5O2
  • Molecular Weight : 341.34 g/mol
  • CAS Number : 2034322-46-6

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The final product is obtained through selective reactions that incorporate the fluorophenoxy and pyrazolyl moieties.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. A study on related compounds showed considerable activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting a potential mechanism involving benzodiazepine receptors .

Inhibition of Cancer Cell Proliferation

The compound has been studied for its effects on cancer cell lines. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cells by targeting specific signaling pathways associated with tumor growth. For instance, compounds with similar structures have shown efficacy against various tumor xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in seizure activity.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Signal Transduction Interference : Disruption of key signaling pathways that regulate cell growth and survival.

Case Studies

A notable case study evaluated the compound's effects on a specific cancer cell line, revealing that it significantly reduced cell viability at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) was determined to be around 45 μM, indicating potent anti-proliferative effects .

Data Summary

Activity TypeModel/Cell LineIC50 Value (μM)Reference
AnticonvulsantPTZ and MES modelsNot specified
Cancer Cell ProliferationVarious tumor xenografts45

Comparison with Similar Compounds

Structural Variations

Pyrazole vs. Triazole Core: The target compound’s pyrazole core (vs. triazole in ) offers distinct electronic and steric properties. Pyrazoles are known for stronger hydrogen-bonding capacity due to their NH group, whereas triazoles may exhibit enhanced metabolic stability .

Substituent Effects: The 2-fluorophenoxy group in the target compound contrasts with the 2-fluorophenyl group in . The phenoxy moiety increases electron-withdrawing effects and may enhance binding to hydrophobic enzyme pockets. Trifluoromethyl (CF3) in improves lipophilicity and resistance to oxidative metabolism compared to the pyrazine ring in the target compound.

Functional Group Diversity: The azide group in enables click chemistry applications, whereas the target compound’s acetamide linkage is more suited for hydrogen-bonding interactions.

Pharmacological and Agrochemical Relevance

  • However, the pyrazine substitution may alter target specificity.
  • Antifungal Potential: Compounds with acetamide linkages, such as oxadixyl , highlight the role of electron-withdrawing groups in antifungal efficacy. The target’s fluorophenoxy group may similarly disrupt fungal membrane synthesis.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 2-(2-fluorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions.

Substitution Reaction : React 2-fluorophenol with a halogenated intermediate (e.g., chloroacetamide) under alkaline conditions to form the fluorophenoxy-acetamide backbone. This mirrors methods used for analogous acetamide derivatives in pharmaceutical intermediates .

Pyrazole-Pyrazine Coupling : Introduce the pyrazin-2-yl group to the pyrazole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimization of reaction temperature (80–120°C) and catalyst loading (1–5 mol%) is critical .

Methylation : Protect the pyrazole nitrogen using methyl iodide in DMF with NaH as a base, ensuring regioselectivity at the 1-position .

Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify fluorophenoxy protons (δ 6.8–7.2 ppm) and pyrazine/pyrazole aromatic signals (δ 8.0–9.0 ppm). The acetamide methylene group appears as a singlet near δ 4.2 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~396) and fragmentation patterns, such as loss of the fluorophenoxy group (−112 Da).
  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, similar pyrazole derivatives show planar pyrazine rings and dihedral angles <10° between aromatic systems, ensuring structural rigidity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) due to the pyrazine-pyrazole scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays at 10 µM–1 mM concentrations .
  • Antimicrobial Activity : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) given fluorinated acetamides’ known membrane permeability effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, catalyst type). For example, DMF improves solubility of pyrazine intermediates compared to THF .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and minimize byproducts (e.g., N-methylation over-alkylation) .
  • Computational Modeling : Apply quantum mechanical (QM) calculations (e.g., DFT) to predict transition states and optimize substituent electronic effects, as demonstrated in reaction path searches for heterocyclic systems .

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy) impact pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : Compare fluorinated (LogP ~2.5) vs. chlorinated (LogP ~3.0) analogs using software like MarvinSuite. Fluorine’s electronegativity reduces LogP, enhancing aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation. Fluorine’s inductive effect may slow metabolism compared to chlorine .
  • Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict binding affinity differences due to halogen size/polarizability .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assay Validation : If a kinase inhibition IC50 differs between fluorescence and radiometric assays, confirm via SPR (Surface Plasmon Resonance) for label-free binding kinetics .
  • Structural-Activity Analysis : Compare X-ray co-crystal structures with computational docking (e.g., AutoDock Vina) to identify steric clashes or solvation effects in specific assay conditions .
  • Batch Effect Correction : Normalize data using Z-score or plate controls to account for inter-lab variability in cell viability assays .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer :

  • Proteome-Wide Docking : Use SwissDock or Glide to screen against the PDB for unintended targets (e.g., GPCRs, ion channels). Prioritize targets with docking scores <−8 kcal/mol .
  • Machine Learning (ML) Models : Train on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on molecular descriptors like topological polar surface area (TPSA ~80 Ų) .
  • Fragment Molecular Orbital (FMO) Analysis : Identify key residues in off-target binding pockets contributing to interaction energy (e.g., π-π stacking with pyrazine) .

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